N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
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Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as other therapeutic applications.
- Molecular Formula : C19H17N3O4
- Molecular Weight : 351.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C
The biological activity of this compound primarily involves its interaction with various molecular targets that are crucial in disease pathways. The compound exhibits mechanisms such as:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : The compound disrupts bacterial lipid biosynthesis and other essential cellular processes .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The structural modifications of the oxadiazole scaffold enhance its cytotoxicity against various cancer cell lines. Studies have shown that compounds with this scaffold can inhibit:
- Telomerase Activity
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
These interactions lead to reduced proliferation of cancer cells and increased apoptosis .
Type of Cancer | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MCF-7 | 15.0 | Inhibition of HDAC |
Lung Cancer | A549 | 12.5 | Telomerase inhibition |
Colon Cancer | HCT116 | 10.0 | Thymidylate synthase inhibition |
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Antifungal |
Case Studies and Research Findings
Recent studies highlight the potential of this compound in various therapeutic contexts:
- Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study found that specific structural features correlate with increased potency against breast and lung cancer cell lines .
- Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of oxadiazole derivatives against multi-drug resistant strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating resistant infections .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-17(20-25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGQBQPIRRCPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.